4-Bromophenyl-(4-fluorobenzyl)ether
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-[(4-fluorophenyl)methoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-11-3-7-13(8-4-11)16-9-10-1-5-12(15)6-2-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQAIWHMXGWHRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 4 Bromophenyl 4 Fluorobenzyl Ether
Classical Etherification Approaches in the Synthesis of Aryl Alkyl Ethers
Classical methods for ether synthesis have long been the cornerstone of organic chemistry, providing reliable and well-understood pathways to a wide array of ether compounds.
Williamson Ether Synthesis and its Adaptations for Substituted Phenols and Benzyl (B1604629) Halides
The Williamson ether synthesis, first reported in 1850, remains one of the most straightforward and widely used methods for preparing ethers. wikipedia.org The reaction typically involves the S\textsubscript{N}2 displacement of a halide from an alkyl halide by an alkoxide or, in this case, a phenoxide ion. wikipedia.orgmasterorganicchemistry.com
To synthesize 4-Bromophenyl-(4-fluorobenzyl)ether via this method, 4-bromophenol (B116583) is first deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding sodium 4-bromophenoxide. youtube.comyoutube.com This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-fluorobenzyl halide (e.g., 4-fluorobenzyl bromide or chloride), displacing the halide and forming the desired ether. wikipedia.orgyoutube.com
The reaction proceeds via a bimolecular nucleophilic substitution (S\textsubscript{N}2) mechanism. wikipedia.org For this reason, primary alkyl halides, like 4-fluorobenzyl halides, are ideal substrates as they are less sterically hindered and less prone to competing elimination reactions. masterorganicchemistry.comyoutube.com The choice of a strong base is crucial for the complete deprotonation of the phenol (B47542), thereby generating a potent nucleophile. khanacademy.org
| Reactant 1 | Reactant 2 | Base | Product | Reaction Type |
| 4-Bromophenol | 4-Fluorobenzyl bromide | Sodium Hydride (NaH) | This compound | Williamson Ether Synthesis (S\textsubscript{N}2) |
| 4-Bromophenol | 4-Fluorobenzyl chloride | Sodium Hydride (NaH) | This compound | Williamson Ether Synthesis (S\textsubscript{N}2) |
Ullmann Ether Synthesis for Aryl-Oxygen Bond Formation
The Ullmann ether synthesis, also known as the Ullmann condensation, is a classical method for forming aryl-oxygen bonds, particularly for the synthesis of diaryl ethers. wikipedia.orgnumberanalytics.com The traditional Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. wikipedia.org This method is particularly useful when the S\textsubscript{N}2 pathway of the Williamson synthesis is not feasible, for instance, with unreactive aryl halides.
In the context of synthesizing this compound, this would involve the reaction between a 4-halophenyl derivative and 4-fluorobenzyl alcohol in the presence of a copper catalyst. However, the classical Ullmann conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.org Modern modifications of the Ullmann-type reactions have been developed to proceed under milder conditions. acs.orgnih.gov These improved methods often utilize soluble copper catalysts and various ligands to facilitate the reaction. mdpi.com
Transition Metal-Catalyzed Coupling Reactions for Ether Synthesis
In recent decades, transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of ethers, offering milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to classical methods.
Copper-Catalyzed O-Arylation Strategies
Modern copper-catalyzed O-arylation reactions are essentially improved versions of the classical Ullmann synthesis. These methods utilize catalytic amounts of a copper(I) or copper(II) salt along with a ligand to facilitate the coupling of aryl halides with alcohols or phenols. mdpi.comnih.gov The use of ligands, such as picolinic acid or N,N'-dimethylethylenediamine, can significantly accelerate the reaction and allow for lower reaction temperatures. nih.govnih.govresearchgate.netdocumentsdelivered.com
For the synthesis of this compound, this would involve reacting 4-bromophenol with 4-fluorobenzyl bromide or an activated 4-fluorophenyl derivative in the presence of a copper catalyst and a suitable base. rsc.org The reactivity of the aryl halide often follows the order of I > Br > Cl. mdpi.com Research has shown that a variety of functional groups are tolerated in these reactions, making it a versatile method for synthesizing complex molecules. nih.gov
| Aryl Halide | Alcohol | Catalyst | Ligand | Base | Product |
| 4-Bromophenyl halide | 4-Fluorobenzyl alcohol | CuI | Picolinic acid | K\textsubscript{3}PO\textsubscript{4} | This compound |
| 4-Iodophenyl halide | 4-Fluorobenzyl alcohol | CuCl\textsubscript{2} | Diol | K\textsubscript{2}CO\textsubscript{3} | This compound |
Palladium-Catalyzed Cross-Coupling Methods for Aryl Ether Formation
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for the formation of C-O bonds, providing a powerful tool for aryl ether synthesis. nih.gov These reactions typically involve the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov
To synthesize this compound, one could couple 4-bromophenol with a suitable 4-fluorobenzylating agent or, more commonly, couple an aryl halide like 1-bromo-4-fluorobenzene (B142099) with 4-bromophenol. The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine ligands often providing the best results. nih.gov Palladium-catalyzed methods are known for their high functional group tolerance and ability to operate under mild conditions. nih.govrsc.org The general mechanism involves oxidative addition of the aryl halide to the palladium(0) complex, followed by reaction with the alcohol and reductive elimination to form the ether and regenerate the catalyst. youtube.com
| Aryl Halide | Alcohol | Catalyst | Ligand | Base | Product |
| 1-Bromo-4-(fluoromethyl)benzene | 4-Bromophenol | Pd\textsubscript{2}(dba)\textsubscript{3} | tBuBrettPhos | Cs\textsubscript{2}CO\textsubscript{3} | This compound |
| 4-Bromophenyl nonaflate | 4-Fluorobenzyl alcohol | Palladium catalyst | Phosphine ligand | Base | This compound |
Aryl nonaflates are also effective substrates for palladium-catalyzed C-P bond-forming reactions, which can be accelerated by iodide. acs.org
Rhodium-Catalyzed Nucleophilic Aromatic Substitution Approaches
While less common than copper and palladium catalysis for ether synthesis, rhodium-catalyzed reactions have also been explored. acs.org For instance, rhodium catalysts can mediate the conjugate addition of nucleophiles to activated alkenes. nih.gov A potential, though less direct, rhodium-catalyzed approach to this compound could involve a tandem reaction sequence. For example, a rhodium catalyst could facilitate the double-bond migration in an unsaturated precursor, followed by a nucleophilic attack by 4-bromophenoxide. nih.gov
More directly, rhodium-catalyzed nucleophilic aromatic substitution (S\textsubscript{N}Ar) presents a possible pathway. In S\textsubscript{N}Ar reactions, a nucleophile displaces a leaving group on an aromatic ring that is activated by electron-withdrawing groups. numberanalytics.com To synthesize the target compound, this would require a highly activated 4-fluorobenzyl substrate or a rhodium catalyst capable of facilitating the substitution on a less activated system. While the direct rhodium-catalyzed S\textsubscript{N}Ar for this specific ether is not widely documented, the general principle remains a potential synthetic strategy. acs.org
Green Chemistry and Sustainable Synthetic Routes for Aryl Alkyl Ethers
The principles of green chemistry are increasingly integral to the development of synthetic routes in organic chemistry. For the synthesis of aryl alkyl ethers like this compound, several strategies can be employed to enhance the environmental compatibility of the process.
Microwave-Assisted Ether Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. wikipedia.org The application of microwave irradiation to the Williamson ether synthesis, a classical method for forming ether linkages, can significantly improve its efficiency. For the synthesis of this compound, a mixture of 4-bromophenol and 4-fluorobenzyl chloride in the presence of a base could be subjected to microwave irradiation. This technique can reduce reaction times from hours to minutes and potentially increase the product yield. wikipedia.orgorganic-chemistry.org The rapid and selective heating provided by microwaves can minimize the formation of byproducts, simplifying purification processes. wikipedia.org
A comparative study between conventional and microwave-assisted synthesis of chalcones, for instance, demonstrated a significant reduction in reaction time from hours to a few minutes with comparable or even higher yields under microwave irradiation. wikipedia.org Similar advantages can be anticipated for the synthesis of this compound.
Dehydrogenative Coupling Methodologies for Aryl Ethers
Cross-dehydrogenative coupling (CDC) represents a highly atom-economical approach to bond formation, as it avoids the pre-functionalization of starting materials. While traditionally more established for C-N and C-C bond formation, the principles of CDC can be conceptually extended to the synthesis of ethers. organic-chemistry.org A hypothetical dehydrogenative coupling route to this compound would involve the direct reaction of 4-bromophenol and 4-fluorotoluene (B1294773) in the presence of a suitable catalyst. This approach would eliminate the need for a halogenated benzyl species, thereby reducing waste. However, the development of effective catalysts for the direct C-O coupling of a phenol and an unactivated toluene (B28343) remains a significant research challenge.
Solvent Considerations in Ether Synthesis (e.g., Aqueous Media)
The choice of solvent plays a critical role in the environmental impact of a synthetic process. Traditional Williamson ether syntheses often employ volatile and potentially hazardous organic solvents like acetone (B3395972) or dimethylformamide (DMF). prepchem.comprepchem.comjk-sci.com A greener alternative is the use of aqueous media. Metal-free arylation of benzylic alcohols with diaryliodonium salts has been successfully demonstrated in water, offering an environmentally benign approach to ether synthesis. prepchem.com For the synthesis of this compound, a phase-transfer catalyst might be employed to facilitate the reaction between the water-insoluble organic reactants in an aqueous medium.
Optimization of Reaction Conditions and Mechanistic Investigations in Synthesis
The efficiency and selectivity of any synthetic route are highly dependent on the reaction conditions. For the synthesis of this compound via the Williamson ether synthesis, several parameters can be optimized.
Table 1: Optimization of Williamson Ether Synthesis for a Generic Aryl Benzyl Ether
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetone | Reflux | 8 | 73 prepchem.com |
| 2 | K₂CO₃ | Acetone | Room Temp | 48 | Not specified prepchem.com |
| 3 | NaOH | Water/PTC* | 80 | 4 | Hypothetical |
| 4 | NaH | DMF | Room Temp | 2 | Hypothetical |
*PTC: Phase-Transfer Catalyst
The choice of base is crucial; weaker bases like potassium carbonate (K₂CO₃) are often effective and easier to handle than stronger, more hazardous bases like sodium hydride (NaH). prepchem.comjk-sci.com The solvent also plays a significant role, with polar aprotic solvents like acetone and DMF being common choices. prepchem.comprepchem.comjk-sci.com Temperature and reaction time are interconnected, with higher temperatures generally leading to shorter reaction times. prepchem.com
Mechanistic investigations into the Williamson ether synthesis confirm that it typically proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile and attacks the benzylic carbon, displacing the halide leaving group. wikipedia.orgmasterorganicchemistry.com Understanding this mechanism is key to predicting potential side reactions, such as elimination, especially if secondary or sterically hindered alkyl halides are used. masterorganicchemistry.com
For more advanced methods like the Buchwald-Hartwig and Ullmann reactions, optimization would involve screening different ligands, copper or palladium sources, bases, and solvents. organic-chemistry.orgwikipedia.orgorganic-chemistry.orgnih.gov Mechanistic studies in these cases are more complex, often involving catalytic cycles with oxidative addition and reductive elimination steps. wikipedia.org
Table 2: Key Synthetic Strategies for Aryl Alkyl Ethers
| Method | Reactants | Catalyst/Reagents | Key Features |
| Williamson Ether Synthesis | 4-Bromophenol, 4-Fluorobenzyl halide | Base (e.g., K₂CO₃, NaOH) | Well-established, versatile, proceeds via SN2 mechanism. prepchem.comjk-sci.comwikipedia.orgmasterorganicchemistry.com |
| Ullmann Condensation | 4-Bromophenol, 4-Fluorobenzyl halide | Copper catalyst | Typically used for diaryl ethers, can be adapted for alkyl aryl ethers. wikipedia.orgorganic-chemistry.orgnih.gov |
| Buchwald-Hartwig Ether Synthesis | 4-Bromophenol, 4-Fluorobenzyl alcohol | Palladium catalyst, ligand | Modern cross-coupling method, mild conditions, broad scope. organic-chemistry.orgwikipedia.org |
By carefully selecting the synthetic methodology and optimizing the reaction conditions, this compound can be synthesized efficiently and with consideration for environmental impact. The continued development of green and sustainable synthetic routes will be crucial for the future of chemical manufacturing.
Advanced Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 4-Bromophenyl-(4-fluorobenzyl)ether in solution. By analyzing the magnetic behavior of the ¹H, ¹³C, and ¹⁹F nuclei, their chemical environment, connectivity, and spatial relationships can be determined.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the benzylic protons and the protons on the two aromatic rings.
Benzylic Protons (CH₂): The two protons of the methylene (B1212753) bridge (-O-CH₂-) are chemically equivalent and are expected to appear as a singlet. This signal would likely be found in the range of 4.9-5.1 ppm, shifted downfield due to the deshielding effect of the adjacent oxygen atom and the 4-fluorophenyl ring.
4-Bromophenyl Protons: This ring system will produce a characteristic AA'BB' splitting pattern. The protons ortho to the ether linkage (H-2', H-6') are in a different chemical environment than the protons ortho to the bromine atom (H-3', H-5'). This typically results in two doublets. The protons closer to the electron-donating ether group are expected to be more shielded (upfield) than those adjacent to the electron-withdrawing bromine atom.
4-Fluorobenzyl Protons: The protons on the 4-fluorophenyl ring also exhibit an AA'BB' system, appearing as two doublets or a doublet of doublets. The fluorine atom influences the chemical shifts and introduces through-bond coupling (J-coupling) to the ortho and meta protons. The protons ortho to the methylene group (H-2, H-6) would likely appear as a doublet of doublets due to coupling with both the neighboring aromatic proton and the fluorine atom.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Benzylic (CH₂) | ~5.0 | s (singlet) | N/A |
| H-2, H-6 (Fluorobenzyl) | ~7.4 | dd (doublet of doublets) | J_HH ≈ 8.5 Hz, J_HF ≈ 5.5 Hz |
| H-3, H-5 (Fluorobenzyl) | ~7.1 | t (triplet, appearing as) | J_HH ≈ 8.7 Hz |
| H-2', H-6' (Bromophenyl) | ~6.9 | d (doublet) | J_HH ≈ 9.0 Hz |
| H-3', H-5' (Bromophenyl) | ~7.4 | d (doublet) | J_HH ≈ 9.0 Hz |
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Due to symmetry in both rings, a total of seven aromatic carbon signals and one aliphatic carbon signal are expected.
Benzylic Carbon (CH₂): The benzylic carbon signal is anticipated in the aliphatic region, around 69-71 ppm.
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the ether oxygen (C-1') will be significantly downfield, while the carbon bonded to bromine (C-4') will be shielded relative to an unsubstituted carbon but identifiable. In the 4-fluorobenzyl moiety, the carbon bonded to fluorine (C-4) will exhibit a large C-F coupling constant (¹J_CF), a key diagnostic feature. Other carbons on this ring will show smaller ², ³, and ⁴J_CF couplings.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Benzylic (CH₂) | ~70 | t (triplet in ¹H-coupled) | N/A |
| C-1 (Fluorobenzyl) | ~133 | d (doublet) | ⁴J_CF ≈ 3 Hz |
| C-2, C-6 (Fluorobenzyl) | ~130 | d (doublet) | ³J_CF ≈ 8 Hz |
| C-3, C-5 (Fluorobenzyl) | ~116 | d (doublet) | ²J_CF ≈ 21 Hz |
| C-4 (Fluorobenzyl) | ~162 | d (doublet) | ¹J_CF ≈ 245 Hz |
| C-1' (Bromophenyl) | ~157 | s (singlet) | N/A |
| C-2', C-6' (Bromophenyl) | ~117 | s (singlet) | N/A |
| C-3', C-5' (Bromophenyl) | ~133 | s (singlet) | N/A |
| C-4' (Bromophenyl) | ~116 | s (singlet) | N/A |
¹⁹F NMR is a highly sensitive technique used specifically to analyze the fluorine-containing part of the molecule. chemicalbook.com For this compound, a single ¹⁹F signal is expected. The chemical shift for a fluorine atom on an aromatic ring typically appears in the range of -110 to -120 ppm (relative to CFCl₃). nist.gov The signal's multiplicity will be a triplet, resulting from coupling to the two ortho protons (H-3 and H-5). This provides direct confirmation of the 4-fluoro substitution pattern.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the characteristic functional groups present in the molecule by detecting their vibrational frequencies. Key expected absorption bands for this compound include:
C-O-C Ether Stretch: Strong, characteristic bands for the asymmetric and symmetric stretching of the aryl-alkyl ether linkage are expected around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).
Aromatic C=C Stretch: Multiple sharp bands of medium intensity are expected in the 1600-1450 cm⁻¹ region.
Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹.
C-F Stretch: A strong absorption band is expected in the region of 1240-1190 cm⁻¹ for the aryl-F bond.
C-Br Stretch: A weaker absorption is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range.
Para-substitution Pattern: The C-H out-of-plane bending vibrations for the two para-substituted rings should produce strong bands in the 850-800 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aromatic C=C Stretch | 1600, 1580, 1490 | Medium-Strong |
| Asymmetric C-O-C Stretch | ~1250 | Strong |
| C-F Stretch | ~1220 | Strong |
| Symmetric C-O-C Stretch | ~1040 | Strong |
| Para-Substituted C-H Bend | ~830 | Strong |
| C-Br Stretch | ~550 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
HRMS provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. The calculated monoisotopic mass of this compound (C₁₃H₁₀BrFO) is 280.9926 Da.
A key feature in the mass spectrum will be the isotopic pattern of the molecular ion (M⁺). Due to the presence of one bromine atom, two peaks of nearly equal intensity will be observed for the molecular ion: one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M+2). nist.gov
The fragmentation pattern in mass spectrometry offers further structural proof. The most likely fragmentation pathway involves the cleavage of the ether bond. Expected major fragments include:
The 4-fluorobenzyl cation ([C₇H₆F]⁺) at m/z 109.04. This is often a very stable and prominent peak in the spectrum of benzyl (B1604629) ethers.
The 4-bromophenoxy radical or cation ([C₆H₄BrO]⁺) at m/z 170.94/172.94.
Loss of the bromine atom from the parent ion or fragments.
Table 4: Predicted HRMS Data for this compound
| Ion/Fragment | Formula | Predicted m/z (Monoisotopic) | Notes |
|---|---|---|---|
| [M]⁺ | C₁₃H₁₀⁷⁹BrFO | 280.9926 | Molecular ion |
| [M+2]⁺ | C₁₃H₁₀⁸¹BrFO | 282.9905 | Isotopic peak for ⁸¹Br |
| [M - C₇H₆F]⁺ | C₆H₄⁷⁹BrO | 170.9452 | Loss of fluorobenzyl group |
| [M - C₆H₄BrO]⁺ | C₇H₆F | 109.0453 | 4-fluorobenzyl cation (base peak) |
Theoretical and Computational Investigations of 4 Bromophenyl 4 Fluorobenzyl Ether
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for predicting molecular structure, stability, and reactivity from first principles.
Density Functional Theory (DFT) Studies on Molecular Geometry and Stability
Density Functional Theory (DFT) is a computational method that has become a cornerstone of quantum chemistry for its balance of accuracy and computational cost. For a molecule like 4-Bromophenyl-(4-fluorobenzyl)ether, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value (Illustrative) |
| C-Br Bond Length | ~1.90 Å |
| C-F Bond Length | ~1.35 Å |
| C-O (Aromatic) Bond Length | ~1.37 Å |
| C-O (Aliphatic) Bond Length | ~1.43 Å |
| C-O-C Bond Angle | ~118° |
| Dihedral Angle (Br-C...O-C) | Variable (Conformational Dependency) |
| Dihedral Angle (F-C...C-O) | Variable (Conformational Dependency) |
Note: These values are illustrative and based on typical bond lengths and angles for similar functional groups. Actual values would require specific DFT calculations.
Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Mapping
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity).
For this compound, FMO analysis would reveal the spatial distribution of these orbitals. It is anticipated that the HOMO would be predominantly located on the electron-rich 4-bromophenyl ring, particularly on the bromine atom and the ether oxygen, due to the presence of lone pair electrons. The LUMO is likely to be distributed over the 4-fluorobenzyl ring, influenced by the electron-withdrawing nature of the fluorine atom. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.
An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) indicate areas with a high electron density, which are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) signify electron-deficient areas, susceptible to nucleophilic attack. For this compound, the ESP map would likely show a negative potential around the ether oxygen and the bromine atom, and a positive potential around the hydrogen atoms of the aromatic rings and the benzylic protons.
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational space and the study of time-dependent properties.
For this compound, MD simulations would be invaluable for performing a thorough conformational analysis. The molecule possesses several rotatable bonds, including the C-O bonds of the ether linkage and the C-C bond connecting the benzyl (B1604629) group to the ether oxygen. Rotation around these bonds can lead to a multitude of different conformations. MD simulations can sample these conformations by simulating the molecule's movement at a given temperature.
By analyzing the trajectory from an MD simulation, one can identify the most populated and energetically favorable conformations. This information is crucial for understanding how the molecule might interact with other molecules or biological targets, as its shape and flexibility play a significant role in molecular recognition. The results of a conformational analysis are often presented as a Ramachandran-like plot, showing the distribution of dihedral angles and their corresponding energies.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods can also be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the computational model.
For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) spectra. The calculated vibrational frequencies correspond to the different modes of vibration of the molecule, such as bond stretching, bending, and torsional motions. By comparing the calculated spectrum with an experimental one, a detailed assignment of the observed spectral bands can be made.
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The predicted absorption wavelengths (λmax) and their corresponding oscillator strengths can provide insights into the electronic structure of the molecule and the nature of its chromophores.
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be computed using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The calculated chemical shifts, when compared to experimental data, can aid in the structural elucidation and confirmation of the molecule's identity.
Chemical Reactivity and Functionalization Strategies of 4 Bromophenyl 4 Fluorobenzyl Ether
Reactions of the Bromophenyl Moiety
The bromophenyl portion of the molecule is characterized by the presence of a bromine atom, a versatile functional group that enables a variety of transformations. The ether linkage (-O-) is an ortho-, para-directing group, which influences the regioselectivity of electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution on the Bromophenyl Ring
The ether oxygen in 4-Bromophenyl-(4-fluorobenzyl)ether is an activating group that directs incoming electrophiles to the ortho and para positions of the bromophenyl ring. organicmystery.com However, since the para position is already occupied by the bromine atom, electrophilic substitution will primarily occur at the ortho position (C2 and C6). Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com The presence of the deactivating bromine atom and potential steric hindrance may necessitate specific reaction conditions to achieve high yields. latech.edu
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) for Further Functionalization
The carbon-bromine bond in the bromophenyl moiety is a key site for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.comyoutube.com This method is widely used to form biaryl compounds. For instance, reacting this compound with an arylboronic acid would yield a derivative with a new aryl group in place of the bromine atom. The reaction typically proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.orglibretexts.org This is a highly efficient method for the synthesis of arylalkynes. The reaction can often be carried out under mild conditions. wikipedia.org
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is a versatile tool for the arylation of olefins. nih.gov The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the choice of catalyst, ligands, and reaction conditions. researchgate.net
Table 1: Overview of Cross-Coupling Reactions on the Bromophenyl Moiety
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent (e.g., Ar-B(OH)₂) | Pd Catalyst, Base | Biaryl Compound |
| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd Catalyst, Cu(I) Co-catalyst, Base | Arylalkyne |
| Heck | Alkene (e.g., CH₂=CHR) | Pd Catalyst, Base | Substituted Alkene |
Nucleophilic Aromatic Substitution (SNAr) on Activated Aryl Halides
Generally, aryl halides like this compound are not reactive towards nucleophilic aromatic substitution (SNAr) because the ring is not "activated" by strong electron-withdrawing groups ortho or para to the halogen. latech.eduwikipedia.orglibretexts.org SNAr reactions typically require the presence of groups like nitro (-NO₂) to stabilize the negatively charged Meisenheimer intermediate. libretexts.org While direct SNAr on this unactivated aryl bromide is unlikely under standard conditions, certain catalytic systems or the use of very strong nucleophiles might facilitate such transformations, though this is less common. researchgate.networktribe.comacsgcipr.org
Reactions of the Fluorobenzyl Moiety
The fluorobenzyl portion of the molecule offers different reactive possibilities, primarily centered around the benzylic carbon and the fluorine substituent.
Nucleophilic Substitution Reactions at the Benzylic Carbon
The carbon atom attached to both the benzene (B151609) ring and the ether oxygen is a benzylic carbon. This position is particularly reactive towards nucleophilic substitution reactions (SN1 and SN2) due to the ability of the adjacent benzene ring to stabilize carbocation intermediates or transition states. pearson.comchemistrysteps.comorgchemboulder.com Cleavage of the benzylic C-O ether bond can be achieved with strong acids or other reagents, leading to the formation of a benzylic carbocation or a related reactive intermediate. This allows for the introduction of various nucleophiles at the benzylic position.
The stability of the benzylic carbocation is a key factor in these reactions. chemistrysteps.com The presence of the fluorine atom on the benzyl (B1604629) ring can influence the reactivity. Fluorine is an electron-withdrawing group, which can destabilize a developing positive charge at the benzylic position, potentially slowing down SN1-type reactions. numberanalytics.com
Reactivity of the Fluorine Substituent (e.g., C-F bond activation, if applicable)
The carbon-fluorine bond is the strongest single bond to carbon, making it generally unreactive. baranlab.org However, the field of C-F bond activation has seen significant advancements. baranlab.orgspringernature.com While challenging, the functionalization of the C-F bond in the fluorobenzyl moiety is a potential, albeit difficult, transformation.
Activation of the C-F bond can sometimes be achieved using transition metal complexes or strong Lewis acids. baranlab.orgnih.govresearchgate.net These methods can facilitate nucleophilic substitution of the fluorine atom. The reactivity of the C-F bond can also be influenced by the position of the fluorine atom on the aromatic ring and the presence of other substituents. acs.orgnih.gov In the context of this compound, such transformations would likely require specialized and harsh reaction conditions and are not as readily achievable as the reactions on the bromophenyl moiety or at the benzylic carbon.
Table 2: Summary of Reactivity of the Fluorobenzyl Moiety
| Reactive Site | Reaction Type | Key Factors | Potential Products |
|---|---|---|---|
| Benzylic Carbon | Nucleophilic Substitution (SN1, SN2) | Stability of benzylic intermediate, strength of nucleophile | Functionalized benzyl derivatives |
| Fluorine Substituent | C-F Bond Activation | Strength of C-F bond, specialized catalysts/reagents | Defluorinated or further functionalized aromatic compounds |
Ether Linkage Cleavage and Formation Reactions of this compound
The ether linkage is generally characterized by its chemical stability and resistance to many reagents. openstax.org This stability makes ethers valuable as solvents in chemical reactions. However, under specific conditions, the carbon-oxygen bond of the ether can be broken (cleavage) or formed (synthesis). For a molecule like this compound, which combines an aromatic ring and a benzylic group attached to the ether oxygen, these reactions follow specific mechanistic pathways.
Ether Linkage Cleavage
The cleavage of ethers typically requires the use of strong acids, most notably hydrobromic acid (HBr) and hydroiodic acid (HI), or potent Lewis acids like boron tribromide (BBr₃). openstax.orgpearson.com Weaker acids such as hydrochloric acid (HCl) are generally ineffective. openstax.org The reaction mechanism, whether Sₙ1 or Sₙ2, is dictated by the nature of the groups attached to the ether oxygen.
In the case of this compound, an aryl alkyl ether, the cleavage reaction will break the bond between the oxygen and the benzylic carbon. The bond to the aryl carbon is significantly stronger and less prone to breaking due to the sp² hybridization of the carbon atom. Nucleophilic attack on an aromatic ring carbon is highly unfavorable under these conditions. libretexts.org Consequently, the reaction will always yield 4-bromophenol (B116583) as one of the primary products.
The reaction proceeds via protonation of the ether oxygen by the strong acid, which creates a good leaving group (an alcohol). masterorganicchemistry.com For ethers with primary or secondary alkyl groups, a halide ion (Br⁻ or I⁻) then attacks the less sterically hindered carbon in an Sₙ2 reaction. openstax.org However, because the 4-fluorobenzyl group can form a relatively stable benzylic carbocation, the cleavage of this compound can also proceed through an Sₙ1 mechanism, particularly with reagents that favor carbocation formation. openstax.orglibretexts.org This pathway involves the departure of the 4-bromophenol leaving group to form the 4-fluorobenzyl carbocation, which is then captured by the halide.
Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl ethers. core.ac.uknih.gov The reaction begins with the formation of a Lewis acid-base adduct between the ether's oxygen and the boron atom. pearson.com This is followed by a nucleophilic attack by a bromide ion on the benzylic carbon. Recent studies suggest that for many ethers, the mechanism may involve a complex of two ether-BBr₃ adducts rather than a free bromide ion. ufp.ptufp.pt Regardless of the precise mechanism, the products after hydrolysis are 4-bromophenol and 4-fluorobenzyl bromide.
Table 1: Ether Cleavage Reactions
| Reagent | Mechanism | Products |
| Hydrobromic Acid (HBr) | Sₙ1/Sₙ2 | 4-bromophenol and 4-fluorobenzyl bromide |
| Hydroiodic Acid (HI) | Sₙ1/Sₙ2 | 4-bromophenol and 4-fluorobenzyl iodide |
| Boron Tribromide (BBr₃) | Lewis Acid-Catalyzed | 4-bromophenol and 4-fluorobenzyl bromide |
Ether Linkage Formation
The most common and versatile method for synthesizing ethers like this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.
To synthesize this compound, 4-bromophenol is first treated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group. This generates the more nucleophilic sodium or potassium 4-bromophenoxide. This phenoxide is then reacted with 4-fluorobenzyl bromide. The phenoxide ion acts as the nucleophile, attacking the benzylic carbon of 4-fluorobenzyl bromide and displacing the bromide ion in an Sₙ2 reaction to form the desired ether product.
The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972), dimethylformamide (DMF), or acetonitrile, which facilitates the Sₙ2 mechanism.
Table 2: Williamson Ether Synthesis of this compound
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 4-bromophenol | 4-fluorobenzyl bromide | Potassium Carbonate (K₂CO₃) | Acetone or DMF | This compound |
Applications in Advanced Medicinal Chemistry Research
Role as a Synthetic Intermediate for the Preparation of Bioactive Scaffolds
The 4-Bromophenyl-(4-fluorobenzyl)ether structure serves as a key building block in the synthesis of more complex, biologically active molecules. The presence of the bromine atom on the phenyl ring provides a reactive handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of diverse chemical groups, enabling the construction of a wide range of molecular scaffolds. For instance, the 4-bromophenyl group is a common starting point for the synthesis of compounds with antimicrobial and anticancer properties. libretexts.orgutahtech.edu
Similarly, the 4-fluorobenzyl portion of the molecule can be incorporated into larger structures. The 4-fluorobenzyl group is recognized as a valuable component in the synthesis of pharmaceutical intermediates and other biologically active molecules. wikipedia.org The synthesis of this compound can be achieved through established methods like the Williamson ether synthesis, which involves the reaction of 4-bromophenol (B116583) with 4-fluorobenzyl bromide in the presence of a base. edubirdie.commasterorganicchemistry.com Another common method is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an alcohol. wikipedia.org
Table 1: Synthetic Routes to this compound
| Reaction Name | Reactant 1 | Reactant 2 | Key Conditions |
| Williamson Ether Synthesis | 4-Bromophenol | 4-Fluorobenzyl bromide | Base (e.g., K2CO3, NaOH) |
| Ullmann Condensation | 4-Bromophenol | 4-Fluorobenzyl halide | Copper catalyst, high temperature |
Scaffold Design for Structure-Activity Relationship (SAR) Studies of Analogs
The this compound scaffold is an excellent starting point for structure-activity relationship (SAR) studies. SAR investigations are crucial in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. By systematically modifying the structure of a lead compound and assessing the resulting changes in activity, researchers can identify the key molecular features responsible for its therapeutic effects.
In the context of diaryl ethers, the nature and position of substituents on the aromatic rings can dramatically influence their biological activity. edubirdie.com For example, studies on other halogenated diaryl ethers have shown that the presence and location of halogen atoms can significantly impact their potency as enzyme inhibitors or receptor antagonists. The 4-bromo and 4-fluoro substituents on this compound provide two distinct points for modification. Analogs can be synthesized where the bromine is replaced by other halogens (chlorine, iodine) or other functional groups to probe the effect of size, electronegativity, and hydrogen bonding potential at this position. Similarly, the fluorine atom on the benzyl (B1604629) ring can be moved to other positions or replaced with other substituents to explore the steric and electronic requirements for optimal biological activity.
Strategies for Modulating Molecular Properties through Halogen Substitution (e.g., lipophilicity, metabolic stability)
The strategic incorporation of halogen atoms is a widely used tactic in medicinal chemistry to fine-tune the physicochemical properties of drug candidates. The bromine and fluorine atoms in this compound play a significant role in modulating its lipophilicity and metabolic stability.
Metabolic Stability: The fluorine atom on the benzyl group can enhance the metabolic stability of the molecule. A common route of metabolism for benzyl ethers is oxidation of the benzylic C-H bonds by cytochrome P450 enzymes. The strong carbon-fluorine bond is more resistant to this enzymatic oxidation, thereby blocking this metabolic pathway and potentially increasing the drug's half-life in the body. organic-chemistry.org This strategy of using fluoroalkyl groups to improve metabolic stability is a common practice in drug design. organic-chemistry.org Similarly, the bromine atom on the phenyl ring can influence metabolic pathways, potentially blocking sites of aromatic hydroxylation. nih.gov
Table 2: Impact of Halogen Substitution on Molecular Properties
| Property | Effect of Bromine | Effect of Fluorine |
| Lipophilicity | Significant increase | Moderate increase |
| Metabolic Stability | Can block aromatic hydroxylation | Can block benzylic oxidation |
| Binding Interactions | Can participate in halogen bonding | Can form hydrogen bonds |
Fluorinated Benzyl Ethers as Protecting Groups in Complex Molecule Synthesis (e.g., Oligosaccharides)
Beyond its direct role in bioactive scaffolds, the 4-fluorobenzyl ether moiety is representative of a class of protecting groups used in the multi-step synthesis of complex molecules, such as oligosaccharides. Protecting groups are temporarily installed to mask a reactive functional group, preventing it from participating in a chemical reaction, and are later removed to reveal the original functionality.
Potential Applications in Materials Science Research
Precursor in Polymer Synthesis (e.g., Poly(aryl ether)s)
The molecular architecture of 4-Bromophenyl-(4-fluorobenzyl)ether makes it a viable candidate as a monomer for the synthesis of poly(aryl ether)s. These polymers are a class of high-performance thermoplastics known for their excellent thermal stability and mechanical properties. google.com The key to the potential of this compound in this area lies in its reactive sites.
The bromine atom on one of the phenyl rings serves as a reactive handle for polymerization through various coupling reactions. One of the most established methods for forming aryl-ether bonds is the Ullmann condensation, a copper-catalyzed reaction that couples an aryl halide with a phenol (B47542). wikipedia.orgmdpi.comorganic-chemistry.org In a polymerization context, a di-functional monomer containing a bromine atom could react with a bisphenol to create a long-chain poly(aryl ether). While this compound is a monofunctional halide, it could be used in strategies to cap polymer chain ends, controlling molecular weight, or to synthesize more complex, functional monomers.
Another significant pathway for poly(aryl ether) synthesis is through nucleophilic aromatic substitution (SNAr). nih.govyoutube.com In these reactions, an activated aryl halide reacts with a nucleophile, such as a phenoxide, to form an ether linkage. The fluorine atom on the benzyl (B1604629) group of this compound activates the ring towards nucleophilic attack, although less so than nitro groups. youtube.com More relevantly, the bromo-substituted phenyl ring can participate in SNAr polymerizations, particularly if activated by an appropriate electron-withdrawing group or under specific catalytic conditions.
The general approach to synthesizing poly(aryl ether)s involves the reaction of a bis(aryl halide) with a bisphenate salt. The structural characteristics of this compound suggest its potential role in creating novel polymer structures, should it be modified to a bifunctional monomer.
Table 1: Structural Features of this compound Relevant to Polymer Synthesis
| Structural Feature | Relevance in Polymer Synthesis | Potential Polymerization Reaction |
| Aryl Bromide | Reactive site for cross-coupling reactions. | Ullmann Condensation, Heck Coupling, Suzuki Coupling |
| Ether Linkage | Provides flexibility to the polymer backbone. | Influences polymer properties like solubility and glass transition temperature. |
| Fluorinated Benzyl Group | Can influence polymer properties such as dielectric constant and thermal stability. | Can be a site for further functionalization. |
Integration into Liquid Crystalline Materials (if applicable to broader class)
The design of molecules for use in liquid crystal (LC) displays and other electro-optic applications is a sophisticated area of materials science where fluorine-containing compounds play a pivotal role. researchgate.netrsc.orgdaneshyari.comresearchgate.net The incorporation of fluorine atoms into a molecule can significantly alter its physical properties, such as dielectric anisotropy, viscosity, and melting point, which are critical for the performance of a liquid crystal device. rsc.org
Molecules with a benzyl ether group have been studied for their liquid crystalline properties. dtic.mildtic.milmdpi.com These structures provide a combination of rigidity from the aromatic rings and flexibility from the ether linkage, which is a common design principle for calamitic (rod-like) liquid crystals. The this compound molecule shares this fundamental rigid-flexible characteristic.
The presence of a terminal fluorine atom, as in the 4-fluorobenzyl group, is particularly significant. Fluorine is highly electronegative, and its substitution onto an aromatic ring introduces a strong dipole moment. researchgate.net This can lead to a high dielectric anisotropy (Δε), a key parameter for controlling the switching of liquid crystals in an electric field. researchgate.net The strategic placement of fluorine atoms is a widely used method to tailor the dielectric properties of liquid crystal mixtures for applications in modern displays like thin-film transistor (TFT) LCDs. researchgate.netresearchgate.net
Table 2: Structural Features of this compound and Their Potential Impact on Liquid Crystalline Properties
| Structural Feature | Potential Effect on Liquid Crystalline Properties |
| Rigid Phenyl and Benzyl Groups | Contributes to the molecular shape anisotropy required for mesophase formation. |
| Flexible Ether Linkage | Allows for conformational flexibility, which can influence the transition temperatures and mesophase type. |
| Terminal Fluorine Atom | Introduces a strong dipole moment, potentially leading to a high dielectric anisotropy. Can also lower the melting point. |
| Bromo-substituent | Increases molecular polarizability and can influence intermolecular interactions and mesophase stability. |
Future Research Directions and Unexplored Avenues for 4 Bromophenyl 4 Fluorobenzyl Ether
Development of Novel Stereoselective Synthetic Pathways
The synthesis of 4-Bromophenyl-(4-fluorobenzyl)ether can be conceptually based on the Williamson ether synthesis, a well-established method for preparing ethers. A plausible synthetic route would involve the reaction of 4-bromophenol (B116583) with 4-fluorobenzyl halide in the presence of a base. A similar procedure has been reported for the synthesis of the analogous 4-bromophenyl benzyl (B1604629) ether, where 4-bromophenol was reacted with benzyl chloride in acetone (B3395972) with potassium carbonate as the base. prepchem.com
However, future research should focus on developing more advanced and stereoselective synthetic methods. The introduction of chirality, particularly at the benzylic carbon, could lead to novel derivatives with potentially enhanced biological activities. The stereoselective synthesis of fluoroalkanes is a challenging yet crucial area of research. nih.govnih.gov
Future research in this area should aim to:
Develop catalytic asymmetric etherification methods: The use of chiral catalysts could enable the enantioselective synthesis of this compound derivatives. This could involve exploring various metal-ligand complexes that can effectively control the stereochemistry of the reaction.
Investigate enzyme-catalyzed synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Exploring the use of enzymes, such as hydrolases or transferases, for the stereoselective synthesis of this ether could be a promising avenue.
Explore flow chemistry for synthesis: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Developing a flow-based synthesis for this compound would be a significant step towards its efficient production.
Exploration of Advanced Catalytic Systems for Derivatization
The functional groups present in this compound—the bromoaryl and fluoro-benzyl moieties—offer multiple sites for further chemical modification. The development of advanced catalytic systems for the selective derivatization of this compound is crucial for unlocking its full potential.
The bromine atom on the phenyl ring is a prime target for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents. Similarly, the fluorine atom on the benzyl group can influence the molecule's electronic properties and metabolic stability, making its targeted modification a key area of interest.
Future research on catalytic derivatization should focus on:
Site-selective C-H functionalization: Direct functionalization of the aromatic C-H bonds offers a more atom-economical approach compared to traditional cross-coupling reactions. Developing catalytic systems that can selectively activate and functionalize specific C-H bonds in the molecule would be a significant advancement.
Late-stage fluorination and radiofluorination: The introduction of fluorine or a radioactive fluorine isotope (like ¹⁸F) in the final steps of a synthetic sequence is highly valuable for medicinal chemistry and PET imaging. Research into catalytic methods for the late-stage fluorination of the aromatic rings or the benzylic position is warranted.
Photoredox catalysis for novel transformations: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of novel transformations under mild conditions. Exploring the use of photoredox catalysis for the derivatization of this compound could lead to the discovery of new and unexpected reaction pathways.
In-depth Mechanistic Studies of Specific Reactions
A thorough understanding of the reaction mechanisms is fundamental for optimizing existing synthetic methods and designing new, more efficient transformations. For this compound, in-depth mechanistic studies of its formation and subsequent derivatization reactions are essential.
Initial mechanistic considerations for its synthesis via a Williamson-type reaction suggest an SN2 pathway. However, the potential for competing elimination reactions, especially with more sterically hindered substrates, needs to be carefully evaluated. nih.govresearchgate.net
Key areas for future mechanistic studies include:
Computational modeling of reaction pathways: Density Functional Theory (DFT) calculations can provide valuable insights into the transition states and energy profiles of different reaction pathways, helping to predict the most favorable conditions for a desired transformation.
Kinetic studies to determine reaction orders and rate-determining steps: Detailed kinetic analysis of the etherification and derivatization reactions will provide crucial information about the underlying mechanisms.
Isotope labeling studies to trace reaction intermediates: The use of isotopically labeled starting materials can help to elucidate the movement of atoms and the formation of key intermediates during a reaction.
Expanding Applications in Emerging Fields of Chemical Research
The diaryl ether scaffold is a privileged structure in medicinal chemistry and agrochemical research, with numerous compounds containing this motif exhibiting a wide range of biological activities, including anticancer, antiviral, and herbicidal properties. nih.govacs.orgnih.govresearchgate.netrsc.org The presence of both bromine and fluorine atoms in this compound further enhances its potential for biological applications, as these halogens can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
Future research should explore the applications of this compound and its derivatives in:
Medicinal Chemistry: Screening for a wide range of biological activities, including as kinase inhibitors, antibacterial agents, and antiviral compounds. The bromo- and fluoro-substituents provide handles for tuning the molecule's properties to optimize its therapeutic potential.
Agrochemicals: Investigating its potential as a novel herbicide, fungicide, or insecticide. The diaryl ether core is a common feature in many commercial pesticides.
Materials Science: Exploring its use as a building block for functional polymers, liquid crystals, or organic light-emitting diodes (OLEDs). The aromatic rings and the ether linkage can impart desirable thermal and electronic properties to new materials. The related compound 4-bromophenyl phenyl ether has been used in the past as a flame retardant, suggesting potential applications in this area as well. noaa.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Bromophenyl-(4-fluorobenzyl)ether, and how can reaction efficiency be optimized?
- Methodology : A common approach involves nucleophilic substitution or coupling reactions. For example, etherification between 4-bromophenol and 4-fluorobenzyl bromide under alkaline conditions (e.g., using K₂CO₃ in a polar aprotic solvent like DMF). Phase separation using NH₄Cl and ether, followed by drying over anhydrous MgSO₄ and vacuum concentration, is critical for isolating the product .
- Optimization : Monitor reaction progress via TLC or GC-MS. Adjust stoichiometry (1.2–1.5 equivalents of 4-fluorobenzyl bromide) to account for steric hindrance from bromine and fluorine substituents.
Q. How can the purity and structural identity of this compound be validated?
- Purity Assessment : Use melting point analysis (expected range: 56–60°C, based on analogous brominated ethers ), HPLC (C18 column, acetonitrile/water mobile phase), or GC-MS.
- Structural Confirmation : Employ H/C-NMR to identify aromatic protons (δ 6.8–7.5 ppm) and ether linkages (δ 4.5–5.0 ppm for benzyl-O). Compare with reference spectra in databases like NIST Chemistry WebBook .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?
- Contradiction Analysis : Ambiguities may arise from diastereotopic protons or coupling with fluorine (F-H coupling). Use F-NMR to distinguish fluorine environments and 2D-COSY/HMQC to resolve overlapping signals. Cross-validate with computational tools (e.g., ACD/Labs or Gaussian) using SMILES notation (e.g., C1=CC(=CC=C1Br)OC(CF2)=C2C=CC=C2F) .
Q. What strategies improve crystallization success for X-ray diffraction studies of this compound?
- Crystallization Design : Slow evaporation from a 1:1 toluene/hexane mixture at 4°C enhances crystal growth. For refinement, use SHELXL-2018/3 with high-resolution data (Rint < 0.05) to model halogen bonding and torsional angles .
- Troubleshooting : If twinning occurs, apply the TWIN/BASF protocol in SHELX to refine pseudo-merohedral twins .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodology : Use density functional theory (DFT) with B3LYP/6-31G(d,p) basis sets to calculate frontier molecular orbitals (HOMO/LUMO). Compare activation energies for Suzuki-Miyaura coupling (Br site) versus Ullmann ether synthesis (fluorobenzyl group). Validate with experimental yields .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
